Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₈H₂₂O₅, molecular weight: 318.37 g/mol) is a benzofuran derivative characterized by:
Properties
IUPAC Name |
ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-6-21-17(20)16-11(2)23-14-8-7-12(9-13(14)16)22-10-15(19)18(3,4)5/h7-9H,6,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJJJLRCCJERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the esterification of 3-benzofurancarboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring and the functional groups attached to it play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
The position 5 substituent significantly influences physicochemical properties and bioactivity. Key comparisons include:
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Substituent : Acetyloxy group (C₁₄H₁₄O₅, MW: 262.26 g/mol).
- Properties : Increased polarity due to the ester-linked acetyl group, enhancing solubility in polar solvents. Used in synthetic intermediates for bioactive molecules .
Ethyl 5-(diphenylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate
- Substituent: Diphenylcarbamoyloxy group (C₂₅H₂₁NO₅, MW: 427.44 g/mol).
- Likely lower metabolic stability due to steric hindrance .
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
- Substituent: Cyanomethoxy group (C₁₄H₁₃NO₅, MW: 283.26 g/mol).
- Higher metabolic resistance compared to ester groups .
Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
Variations in Ester Groups and Core Modifications
2-Methoxyethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
- Ester Group : 2-Methoxyethyl instead of ethyl (C₁₉H₂₄O₆, MW: 372.39 g/mol).
- Properties : Longer alkoxy chain increases hydrophilicity and may improve bioavailability. The methoxy group could enhance metabolic stability .
Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate
- Core Modification : Methyl at position 3 instead of 2; 3-oxobutyl at position 5 (C₁₅H₁₈O₅, MW: 278.30 g/mol).
- The 3-oxobutyl chain may reduce steric hindrance compared to the branched substituent in the target compound .
Functional Group Additions
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate
- Substituent : Hydrazine-linked 4-methylbenzoyl group (C₂₈H₂₅N₂O₆, MW: 493.51 g/mol).
- Properties: The hydrazine moiety enables chelation with metal ions, useful in catalysis or medicinal chemistry.
Structural and Pharmacological Implications
- Lipophilicity: The target compound’s 3,3-dimethyl-2-oxobutoxy group provides higher logP (~2.5) compared to acetyloxy (logP ~1.8) or cyanomethoxy (logP ~1.5) derivatives, favoring blood-brain barrier penetration .
- Synthetic Utility : Brominated analogs (e.g., ) serve as intermediates for further functionalization, while acetyloxy derivatives () are prone to hydrolysis under basic conditions.
- Biological Activity : Benzofuran derivatives with electron-withdrawing groups (e.g., nitrile in ) may exhibit enhanced antimicrobial or antitumor activity, as seen in related compounds with halogen or sulfonyl substituents .
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at Position 5 | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₂O₅ | 318.37 | 3,3-Dimethyl-2-oxobutoxy | Moderate lipophilicity, ketone reactivity |
| Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate | C₁₄H₁₄O₅ | 262.26 | Acetyloxy | High polarity, synthetic intermediate |
| Ethyl 5-(diphenylcarbamoyloxy)-2-methyl-1-benzofuran-3-carboxylate | C₂₅H₂₁NO₅ | 427.44 | Diphenylcarbamoyloxy | Aromatic interactions, low metabolic stability |
| Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate | C₁₈H₂₁BrO₅ | 397.26 | 3,3-Dimethyl-2-oxobutoxy + Br at C6 | Electrophilic, potential cytotoxicity |
Biological Activity
Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with molecular targets, synthesis methods, and related research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzofuran moiety and an ethyl ester functional group. The molecular formula is with a molecular weight of approximately 318.36 g/mol. The presence of the 3,3-dimethyl-2-oxobutoxy group contributes to its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C18H22O5 |
| Molecular Weight | 318.36 g/mol |
| Structural Features | Benzofuran moiety, Ethyl ester |
| Unique Aspects | Potential enzyme inhibition |
This compound is believed to interact with specific enzymes and receptors, influencing various biochemical pathways. Its binding affinity is largely attributed to the structural characteristics of the benzofuran ring and the functional groups attached to it. Research indicates that it may act as an inhibitor for certain enzymes, contributing to its pharmacological relevance.
Case Studies and Research Findings
-
Enzyme Inhibition :
Compound IC50 (µM) Acarbose 750.0 ± 10.0 Compound 8e 40.6 ± 0.2 -
Cytotoxicity Assessment :
Compound Cytotoxicity (IC50 µM) Compound 8e >150 Compound 8l >150 - Molecular Docking Studies :
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Preparation of Benzofuran Core :
- The initial step often involves creating the benzofuran structure through cyclization reactions.
-
Introduction of Functional Groups :
- Subsequent reactions introduce the 3,3-dimethyl-2-oxobutoxy side chain and ethyl ester group.
-
Optimization for Yield and Purity :
- Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency while maintaining regulatory standards for purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
